Ethyl 1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylate
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Description
Ethyl 1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C16H20N4O4 and its molecular weight is 332.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrazin-4(5h)-ones, a class of compounds to which this molecule belongs, have been extensively studied in the biomedical field . They have been found to interact with various targets, leading to the discovery of vasopressin and fibrinogen receptor antagonists, selective positive allosteric glutamate receptors GluN2A and mGluR5 modulators, inhibitors of mycobacterium tuberculosis H37RV, inhibitors of lung cancer tumors A549 and H322b, inhibitors of catalytic activity of HIV-1 integrase, TANKs and polyADP-ribose polymerase PARP-1 .
Mode of Action
The interaction of this compound with its targets would likely result in changes to the biochemical pathways in which these targets are involved .
Biochemical Pathways
Given the wide range of targets that pyrazolo[1,5-a]pyrazin-4(5h)-ones can interact with, it is likely that multiple biochemical pathways could be affected .
Result of Action
Given the range of targets that this compound can interact with, it is likely that it could have a variety of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Ethyl 1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites, leading to either inhibition or activation of enzymatic activity. For instance, it may inhibit specific kinases, thereby modulating signal transduction pathways that control cell growth and differentiation .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can alter the expression of genes involved in cell cycle regulation and apoptosis. This modulation of gene expression can lead to changes in cell proliferation and survival, making it a potential candidate for cancer research .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. For example, the compound may inhibit the catalytic activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in vitro or in vivo can result in sustained changes in cellular processes, such as prolonged inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses. Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological profile. Additionally, it can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to organelles such as the nucleus or mitochondria .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It may localize to specific compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its targeting signals and post-translational modifications. These localization patterns can influence the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments .
Properties
IUPAC Name |
ethyl 1-(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-3-24-16(23)11-4-6-19(7-5-11)15(22)12-8-13-14(21)17-10(2)9-20(13)18-12/h8-9,11H,3-7H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQVSKFVWCXMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=NN3C=C(NC(=O)C3=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.